molecular formula C14H14N4O3 B568781 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 1351961-59-5

7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No.: B568781
CAS No.: 1351961-59-5
M. Wt: 286.291
InChI Key: JVYBHXSIAJRNGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This structure is notable for its potential applications in medicinal chemistry due to its unique chemical properties and biological activities. The presence of a methoxybenzyl group and a methyl group on the pyrazolo[3,4-d]pyrimidine scaffold enhances its chemical reactivity and potential for interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative, the pyrazole ring can be formed through cyclization reactions with diketones or β-keto esters under acidic or basic conditions.

    Construction of the Pyrimidine Ring: The pyrazole intermediate is then reacted with formamide or other formylating agents to construct the pyrimidine ring.

    Introduction of Substituents: The methoxybenzyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyrazolo[3,4-d]pyrimidine core using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or the methoxybenzyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from the methoxybenzyl group.

    Reduction: Formation of alcohols or amines from the pyrazolo[3,4-d]pyrimidine core.

    Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidines with various functional groups.

Scientific Research Applications

Pharmacological Properties

The compound is part of a larger family of pyrazolo[3,4-d]pyrimidines, which have been identified for their potential as anti-cancer agents and enzyme inhibitors. Specifically, derivatives of this compound have shown promise in targeting various biological pathways.

Cancer Treatment

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anti-EGFR (epidermal growth factor receptor) activity, making them potential candidates for cancer therapy. In one study, new derivatives were synthesized and tested for their ability to inhibit EGFR-TK (tyrosine kinase), which is often overexpressed in various cancers. The findings suggest that these compounds could help overcome resistance to existing FDA-approved anticancer drugs by providing a novel mechanism of action against tumor proliferation .

Enzyme Inhibition

Another notable application is the inhibition of phosphodiesterase (PDE) enzymes. A study highlighted the efficacy of pyrazolopyrimidine compounds as inhibitors of human phosphodiesterase type V (hPDE-V), which plays a role in various physiological processes including smooth muscle relaxation and platelet aggregation. The derivatives demonstrated potent anticryptosporidial activity against Cryptosporidium parvum and C. hominis, showing minimal off-target effects and rapid action .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is crucial for optimizing its pharmacological properties. Variations in substituents on the benzyl group significantly influence the compound's potency against specific targets. For instance:

Substituent Effect on Activity
4-MethoxybenzylEnhanced binding affinity to EGFR
4-ChlorophenylIncreased potency against PDEs
Alkyl groupsModulation of bioavailability and solubility

This table summarizes how different substituents can modify the biological activity of pyrazolo[3,4-d]pyrimidine derivatives.

Case Studies

Several case studies underscore the therapeutic potential of this compound:

  • EGFR Inhibition : A series of synthesized pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their anti-proliferative effects on cancer cell lines. The most promising candidates exhibited IC50 values in the low nanomolar range against EGFR-overexpressing cells .
  • PDE Inhibition : In vivo studies conducted on mice infected with C. parvum demonstrated that selected pyrazolopyrimidine derivatives significantly reduced parasite load while maintaining a favorable safety profile. These studies indicated a potential pathway for developing new treatments for cryptosporidiosis .

Mechanism of Action

The mechanism of action of 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione: Lacks the methoxy group, which may reduce its reactivity and biological activity.

    7-(4-Hydroxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.

    7-(4-Methylbenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione: The presence of a methyl group instead of a methoxy group may affect its chemical reactivity and biological properties.

Uniqueness

The presence of the methoxybenzyl group in 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione enhances its chemical reactivity and potential for biological interactions compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

7-(4-Methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS Number: 1160521-51-6) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, anticancer, and immunomodulatory effects.

  • Molecular Formula : C20H19N5O3
  • Molecular Weight : 377.39 g/mol

Anticancer Activity

Research has indicated that compounds with similar pyrazolo[3,4-d]pyrimidine structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often act as Toll-like receptor 7 (TLR7) agonists, which can stimulate immune responses against cancer cells. Activation of TLR7 has been associated with enhanced antitumor immunity and improved outcomes in cancer therapies .
  • Case Studies : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine showed cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC50 values for these compounds ranged from 27.6 μM to 43 μM, indicating potent activity .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo derivatives has been well documented:

  • Inhibition of COX Enzymes : Compounds similar to 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine have shown to inhibit cyclooxygenase (COX) enzymes effectively. For example, certain derivatives achieved IC50 values as low as 0.04 μmol against COX-2, comparable to established anti-inflammatory drugs like celecoxib .
  • Experimental Models : In vivo studies using carrageenan-induced paw edema in rats demonstrated that these compounds significantly reduced inflammation markers and improved overall symptoms associated with inflammatory responses.

Immunomodulatory Effects

The immunomodulatory properties of this compound are particularly noteworthy:

  • TLR7 Activation : As a TLR7 agonist, it can enhance the immune response by promoting the activation of dendritic cells and T cells. This mechanism is crucial in developing vaccines and immunotherapies for cancer treatment .
  • Combination Therapies : The compound may be used in combination with other immunotherapeutic agents to enhance efficacy against tumors by leveraging synergistic effects.

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by their structural components:

  • Substituents : Electron-donating groups such as methoxy or methyl enhance biological activity by stabilizing the active conformation of the molecule.
  • Ring Structure : The unique bicyclic structure contributes to the interaction with biological targets such as enzymes and receptors involved in inflammation and tumor progression.

Summary of Findings

Biological ActivityMechanismIC50 ValuesReferences
AnticancerTLR7 Agonist27.6 - 43 μM
Anti-inflammatoryCOX Inhibition0.04 μmol
ImmunomodulatoryImmune ActivationN/A

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, and how are reaction conditions optimized?

The compound is synthesized via condensation reactions. For example, thiobarbituric acid (2 mmol) and aryl aldehydes (1 mmol) react in methanol with excess ammonium acetate at room temperature for 20–30 minutes, yielding white powders after filtration and recrystallization (55–75% yield). Temperature and solvent choice (e.g., methanol or ethanol) critically influence cyclization efficiency. Purification often involves water washes and methanol recrystallization to remove unreacted starting materials .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Key methods include:

  • ¹H/¹³C NMR : Identifies substituent environments (e.g., methoxybenzyl protons at δ 3.8–4.0 ppm and pyrimidine carbonyl carbons at δ 160–170 ppm).
  • FT-IR : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-N vibrations in the pyrazolo-pyrimidine core.
  • Mass spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How does the 4-methoxybenzyl substituent influence the compound’s reactivity and stability?

The electron-donating methoxy group enhances solubility in polar solvents (e.g., methanol) and stabilizes intermediates during cyclization. It may also sterically hinder nucleophilic attack at the pyrimidine ring, affecting reaction pathways .

Q. What purification strategies are recommended to isolate high-purity samples?

Common approaches:

  • Recrystallization : Use methanol or ethanol to remove impurities; yields >70% purity.
  • Column chromatography : Employ silica gel with chloroform/methanol (9:1) for challenging separations.
  • HPLC : Achieves >95% purity for biological assays .

Q. What are the critical spectroscopic benchmarks for quality control?

  • UV-Vis : λmax ~260–280 nm (π→π* transitions in the heterocyclic core).
  • ¹H NMR : Sharp singlets for methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 6.8–7.4 ppm).
  • Elemental analysis : C, H, N percentages should align with theoretical values within ±0.3% .

Advanced Research Questions

Q. How can computational tools like quantum chemical calculations improve reaction design for derivatives?

Quantum mechanics/molecular mechanics (QM/MM) simulations predict transition states and optimize reaction pathways. For example, ICReDD’s workflow combines density functional theory (DFT) with experimental feedback to identify optimal catalysts or solvents, reducing trial-and-error cycles .

Q. What statistical experimental design (DoE) methods are suitable for optimizing synthesis yield?

Use factorial designs to screen variables (e.g., temperature, solvent ratio, catalyst loading). For instance, a 2³ factorial design can identify interactions between ammonium acetate concentration, reaction time, and solvent polarity. Response surface methodology (RSM) then refines conditions for maximum yield .

Q. How can researchers elucidate the compound’s mechanism of action in biological systems?

  • Enzyme inhibition assays : Measure IC50 values against targets like phosphodiesterases or kinases.
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinities to receptors.
  • Molecular docking : Predicts binding modes using crystal structures (e.g., PDB entries) .

Q. What role do solvent and catalyst systems play in modifying reaction kinetics?

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps, while bases like K2CO3 deprotonate intermediates to accelerate ring closure. Catalysts such as triethylamine improve yields by neutralizing acidic byproducts .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

  • Substituent variation : Replace the methoxy group with halogens (e.g., Cl, Br) to modulate electron-withdrawing effects and bioavailability.
  • Scaffold hybridization : Fuse with thiophene or furan moieties to enhance interactions with hydrophobic enzyme pockets.
  • Bioisosteres : Replace the pyrimidine-dione core with triazolo-pyrimidines to improve metabolic stability .

Properties

IUPAC Name

7-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-17-13(19)11-7-15-16-12(11)18(14(17)20)8-9-3-5-10(21-2)6-4-9/h3-7H,8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYBHXSIAJRNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(NN=C2)N(C1=O)CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 6-hydrazinyl-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione (0.45 g, 1.6 mmol) in DMF (2 mL), POCl3 (0.3 mL, 3.3 mmol) is added dropwise at 0° C. After the reaction mixture is stirred at 0° C. for 1 hour, the mixture is treated with methanol carefully to give white solid. The solid is further purified by chromatography to give 0.4 g product (Yield: 85%). 1H NMR (DMSO-d6) 153.23 (s, 3H), 3.71 (s, 3H), 5.05 (s, 2H), 6.85 and 7.31 (AB, 4H, J=11.6 Hz), 8.47 (s, 1H), 13.5 (br, 1H). MS (FAB) m/z 287.21 [M+H]+.
Name
6-hydrazinyl-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

To a solution of 6-hydrazinyl-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione (4.0 g, 14.5 mmol) in anhydrous DMF (200 mL) is added POCl3 (16 mL) dropwise with IPA-dry ice bath cooling. After the completion of the addition, the mixture is allowed to warm up to room temperature and stirred at r.t. overnight. DMF is removed under reduced pressure, and the residue is treated with cold water very carefully. The generated precipitate is filtered, washed with water to give pure product as white solids (3.74 g, yield: 90%). MS (ESI) m/z 287.1 [M+H]+
Name
6-hydrazinyl-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.